molecular formula C8H8N2S2 B1586928 [2-(2-Thienyl)-1,3-thiazol-4-yl]methylamine CAS No. 321309-35-7

[2-(2-Thienyl)-1,3-thiazol-4-yl]methylamine

Cat. No.: B1586928
CAS No.: 321309-35-7
M. Wt: 196.3 g/mol
InChI Key: VZBJIPJKJKKWPH-UHFFFAOYSA-N
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Description

[2-(2-Thienyl)-1,3-thiazol-4-yl]methylamine is an organic compound that belongs to the class of heterocyclic amines. This compound features a unique structure comprising a thiophene ring fused with a thiazole ring, which is further attached to a methanamine group. The presence of these heterocyclic rings imparts significant chemical reactivity and potential biological activity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(2-Thienyl)-1,3-thiazol-4-yl]methylamine typically involves the condensation of thiophene-2-carboxaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate undergoes cyclization in the presence of a suitable oxidizing agent, such as iodine, to yield the thiazole ring. The final step involves the reduction of the thiazole derivative to introduce the methanamine group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: [2-(2-Thienyl)-1,3-thiazol-4-yl]methylamine undergoes various chemical reactions, including:

    Oxidation: The thiophene and thiazole rings can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and thiazole rings.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products:

    Oxidation: Oxidized derivatives of the thiophene and thiazole rings.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with various functional groups attached to the rings.

Scientific Research Applications

[2-(2-Thienyl)-1,3-thiazol-4-yl]methylamine has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of novel materials and catalysts.

Comparison with Similar Compounds

    Thiophene-2-carboxaldehyde: A precursor in the synthesis of [2-(2-Thienyl)-1,3-thiazol-4-yl]methylamine.

    Thiosemicarbazide: Another precursor used in the synthesis.

    Thiazole derivatives: Compounds with similar thiazole rings but different substituents.

Uniqueness: this compound is unique due to its specific combination of thiophene and thiazole rings, which imparts distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

(2-thiophen-2-yl-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2S2/c9-4-6-5-12-8(10-6)7-2-1-3-11-7/h1-3,5H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZBJIPJKJKKWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=CS2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80379988
Record name 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321309-35-7
Record name 2-(2-Thienyl)-4-thiazolemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=321309-35-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-(Thiophen-2-yl)-1,3-thiazol-4-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80379988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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